![molecular formula C6HCl3N2S B1450534 2,4,6-Trichlorothieno[3,2-d]pyrimidine CAS No. 41102-26-5](/img/structure/B1450534.png)
2,4,6-Trichlorothieno[3,2-d]pyrimidine
Overview
Description
2,4,6-Trichlorothieno[3,2-d]pyrimidine is a chemical compound with the CAS Number: 41102-26-5 and Linear Formula: C6HCl3N2S . It has a molecular weight of 239.51 .
Molecular Structure Analysis
The InChI Code for 2,4,6-Trichlorothieno[3,2-d]pyrimidine is 1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2,4,6-Trichlorothieno[3,2-d]pyrimidine is a solid at room temperature . It should be stored at -20°C in a sealed container, away from moisture .Scientific Research Applications
Anticancer Activity
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
Inhibitor of Cancerous Cell Lines
A series of novel 4, 6-disubstituted pyrimidine derivatives were evaluated for in vitro activities on cancerous cell lines SIHA, IMR-32, A549, PANC-1, DU145, and MDA-MB-231 . These derivatives have shown promising results in inhibiting the growth of these cancerous cell lines .
Treatment of MCF-7 and HCT-116 Cancer Cells
Tetrahydrobenzo [4,5]thieno [2, 3-d] pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives were studied for in vitro anticancer activity against MCF-7 and HCT-116 . These derivatives demonstrated decent activities against the MCF-7 in contrast to the standard positive control DOX .
Nonlinear Optical Materials
In recent years, substituted pyrimidines and pyrazines have become the subject of intensive studies aimed at the practical application of such heterocyclic systems as nonlinear optical materials .
Sensors
Substituted pyrimidines and pyrazines are also being studied for their potential use in sensors . Their unique chemical structure allows them to interact with various substances, making them suitable for sensing applications .
Organic Electronics
The unique properties of substituted pyrimidines and pyrazines make them suitable for use in organic electronics . They can be used in the manufacture of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices .
Safety and Hazards
properties
IUPAC Name |
2,4,6-trichlorothieno[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBCURLKGMTHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorothieno[3,2-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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